molecular formula C14H14N4S B5532147 3-(benzylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine

3-(benzylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No. B5532147
M. Wt: 270.35 g/mol
InChI Key: GKTOUBDJSOUBHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazolopyrimidines, including compounds like 3-(benzylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine, often involves the reaction of suitable precursors, such as amino-triazoles, with other compounds to form the desired triazolopyrimidine core. For example, the reaction of 3-amino-1,2,4-triazole with acetylacetone in the presence of certain catalysts can lead to the formation of triazolopyrimidine derivatives. This synthetic route may involve multiple steps, including condensation reactions, to introduce various substituents into the triazolopyrimidine framework, allowing for the synthesis of a wide range of derivatives with different chemical properties (Desenko et al., 1993).

Molecular Structure Analysis

The molecular structure of triazolopyrimidines is characterized by the triazole ring fused to a pyrimidine ring, creating a bicyclic system. The presence of various substituents, such as the benzylthio group and methyl groups in 3-(benzylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine, influences the compound's electronic and spatial configuration, potentially affecting its reactivity and interaction with other molecules. Crystallographic studies can provide detailed insights into the molecular geometry, bond lengths, and angles, contributing to a better understanding of the compound's chemical behavior (Canfora et al., 2010).

Chemical Reactions and Properties

Triazolopyrimidines, including 3-(benzylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine, can undergo various chemical reactions, depending on the functional groups present and the reaction conditions. These compounds may participate in nucleophilic substitution reactions, cycloadditions, and other transformations, leading to a wide array of derivatives with diverse chemical properties. The reactivity can be influenced by factors such as the electron-donating or withdrawing nature of the substituents and the compound's overall electronic structure (Marley et al., 1989).

Mechanism of Action

The mechanism of action of triazolopyrimidines is often associated with their inhibitory response against certain vital inflammatory mediators .

Safety and Hazards

While triazolopyrimidines have significant biological properties, they also have potential adverse events such as hepatotoxicity and hormonal problems . Therefore, a careful revision of the azole family is needed to obtain higher efficacy with minimum side effects .

properties

IUPAC Name

3-benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S/c1-10-8-11(2)18-13(15-10)16-17-14(18)19-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTOUBDJSOUBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)SCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine

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